molecular formula C14H25NO B6793891 N-(oxan-3-ylmethyl)bicyclo[2.2.2]octan-1-amine

N-(oxan-3-ylmethyl)bicyclo[2.2.2]octan-1-amine

Cat. No.: B6793891
M. Wt: 223.35 g/mol
InChI Key: JZQBPEAJHRDPBV-UHFFFAOYSA-N
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Description

N-(oxan-3-ylmethyl)bicyclo[2.2.2]octan-1-amine is a chemical compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[2.2.2]octane framework is a common motif in many natural products and synthetic compounds, making it a valuable structure for research and development.

Properties

IUPAC Name

N-(oxan-3-ylmethyl)bicyclo[2.2.2]octan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c1-2-13(11-16-9-1)10-15-14-6-3-12(4-7-14)5-8-14/h12-13,15H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQBPEAJHRDPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CNC23CCC(CC2)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-3-ylmethyl)bicyclo[2.2.2]octan-1-amine typically involves the formation of the bicyclo[2.2.2]octane core followed by the introduction of the oxan-3-ylmethyl group and the amine functionality. One common approach is the [4+2] cycloaddition reaction, which can be catalyzed by various reagents under mild conditions. The reaction conditions often include the use of organic bases and metal-free environments to achieve high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-3-ylmethyl)bicyclo[2.2.2]octan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the oxan-3-ylmethyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the bicyclo[2.2.2]octane core or the oxan-3-ylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted bicyclo[2.2.2]octane compounds.

Scientific Research Applications

N-(oxan-3-ylmethyl)bicyclo[2.2.2]octan-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study the effects of bicyclic structures on biological systems. It may also serve as a ligand for binding studies.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its activity against various biological targets.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(oxan-3-ylmethyl)bicyclo[2.2.2]octan-1-amine involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes, receptors, or other proteins. The oxan-3-ylmethyl group and the amine functionality may also contribute to the compound’s activity by forming hydrogen bonds or electrostatic interactions with target molecules. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octan-1-amine: This compound shares the bicyclic core but lacks the oxan-3-ylmethyl group.

    N-(oxan-3-ylmethyl)cyclohexanamine: This compound has a similar oxan-3-ylmethyl group but features a cyclohexane ring instead of the bicyclo[2.2.2]octane core.

    N-(oxan-3-ylmethyl)bicyclo[2.2.1]heptan-1-amine: This compound has a similar structure but with a bicyclo[2.2.1]heptane core.

Uniqueness

N-(oxan-3-ylmethyl)bicyclo[2.2.2]octan-1-amine is unique due to the combination of its bicyclic core and the oxan-3-ylmethyl group. This combination provides distinct chemical and biological properties that are not observed in similar compounds. The bicyclo[2.2.2]octane framework offers rigidity and stability, while the oxan-3-ylmethyl group introduces additional functional versatility.

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